molecular formula C22H20O7 B1236602 beta-Apopicropodophyllin CAS No. 477-52-1

beta-Apopicropodophyllin

Cat. No.: B1236602
CAS No.: 477-52-1
M. Wt: 396.4 g/mol
InChI Key: OPGVEBTYBAOEHZ-LJQANCHMSA-N
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Description

Beta-Apopicropodophyllin: is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of certain plants like Podophyllum peltatum. This compound has garnered attention for its potential as an anticancer agent and radiosensitizer .

Scientific Research Applications

Beta-Apopicropodophyllin has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Apopicropodophyllin is synthesized from podophyllotoxin through a series of chemical reactions. The synthesis involves the modification of the podophyllotoxin structure to introduce the desired functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve steps such as oxidation, reduction, and substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves large-scale chemical processes that are optimized for yield and purity. These processes may include the use of specialized equipment and reagents to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Apopicropodophyllin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Properties

CAS No.

477-52-1

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

(5R)-5-(3,4,5-trimethoxyphenyl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C22H20O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,19H,4,9-10H2,1-3H3/t19-/m1/s1

InChI Key

OPGVEBTYBAOEHZ-LJQANCHMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3CC5=C2C(=O)OC5)OCO4

477-52-1

Synonyms

beta-apopicropodophyllin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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